6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine
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Overview
Description
6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine is a complex organic compound that combines a purine base with a substituted piperidine and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine typically involves multiple steps:
Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol: This intermediate can be prepared using formamide instead of formamidine acetate, which simplifies the process and reduces costs.
Formation of the Piperidine Derivative: The 6-ethyl-5-fluoropyrimidin-4-yl group is then attached to a piperidine ring through an oxy-methyl linkage.
Coupling with Purine: The final step involves coupling the piperidine derivative with a purine base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the pyrimidine ring.
Reduction: Reduction reactions can occur at the fluoropyrimidine moiety, potentially altering its electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and purine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.
Medicine
In medicine, the compound could be explored for its potential as an antiviral, antibacterial, or anticancer agent. Its ability to interact with nucleic acids and proteins makes it a promising candidate for further research.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism of action of 6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine involves its interaction with specific molecular targets. These could include enzymes involved in DNA replication or repair, receptors on cell surfaces, or other proteins critical to cellular function. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
6-ethyl-5-fluoropyrimidin-4-yl derivatives: These compounds share the pyrimidine moiety and may exhibit similar biological activities.
Piperidine-containing purines: These compounds have a similar core structure and can be used for comparative studies to understand the unique properties of the target compound.
Uniqueness
What sets 6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H20FN7O |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
6-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7H-purine |
InChI |
InChI=1S/C17H20FN7O/c1-2-12-13(18)17(24-8-19-12)26-7-11-3-5-25(6-4-11)16-14-15(21-9-20-14)22-10-23-16/h8-11H,2-7H2,1H3,(H,20,21,22,23) |
InChI Key |
PRNUPDYOHMXUOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)OCC2CCN(CC2)C3=NC=NC4=C3NC=N4)F |
Origin of Product |
United States |
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